Pyridazine-3-carbaldehyde
Overview
Description
Pyridazine-3-carbaldehyde is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its aldehyde functional group at the third position of the pyridazine ring.
Mechanism of Action
Target of Action
Pyridazine-3-carbaldehyde, a derivative of pyridazine, has been shown to interact with a range of biological targets .
Mode of Action
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
For example, increased glucose flux through the sorbitol pathway and the high intracellular accumulation of sorbitol are likely to be involved in the etiology of late-onset diabetic complications .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development .
Result of Action
Pyridazine derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological properties .
Action Environment
The unique physicochemical properties of the pyridazine ring, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity, can be of importance in drug-target interactions .
Biochemical Analysis
Biochemical Properties
The pyridazine ring, which is a part of Pyridazine-3-carbaldehyde, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . The pyridazine ring is also known to interact with key bacterial enzymes implicated in tryptophan metabolism .
Cellular Effects
This compound, like other pyridazine derivatives, has shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . These activities suggest that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The pyridazine ring, a part of this compound, is known to interact with biomolecules and can be involved in enzyme inhibition or activation . For example, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an iron-containing, fatty acid desaturase .
Dosage Effects in Animal Models
Studies on similar pyridazine derivatives have shown that they possess antipyretic, anti-inflammatory, and analgesic properties .
Metabolic Pathways
It is known that pyridazine derivatives can interact with enzymes and cofactors involved in various metabolic pathways .
Transport and Distribution
Based on the properties of similar pyridazine derivatives, it can be inferred that this compound may interact with transporters or binding proteins .
Subcellular Localization
Based on the properties of similar pyridazine derivatives, it can be inferred that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the aldehyde group. Another method includes the reaction of pyridazine derivatives with formylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazine-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to pyridazine-3-methanol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the nitrogen atoms or the aldehyde group using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products:
Oxidation: Pyridazine-3-carboxylic acid.
Reduction: Pyridazine-3-methanol.
Substitution: Halogenated pyridazine derivatives
Scientific Research Applications
Pyridazine-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyridazine derivatives with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Comparison with Similar Compounds
Pyridazine: The parent compound with no substituents.
Pyridazine-3-carboxylic acid: An oxidized form of pyridazine-3-carbaldehyde.
Pyridazine-3-methanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
pyridazine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-2-1-3-6-7-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFRSUZZACWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515075 | |
Record name | Pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60170-83-4 | |
Record name | Pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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